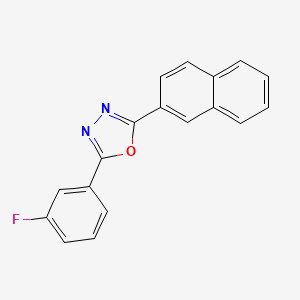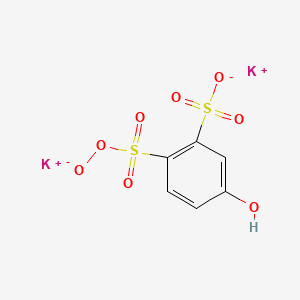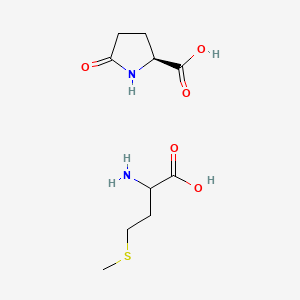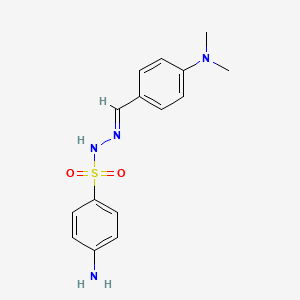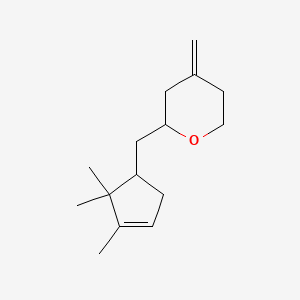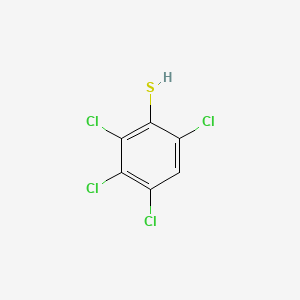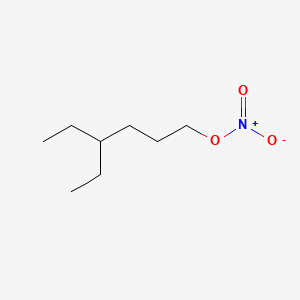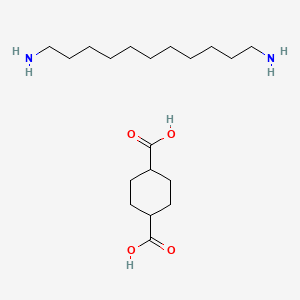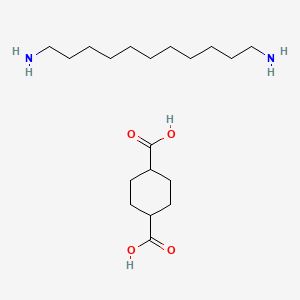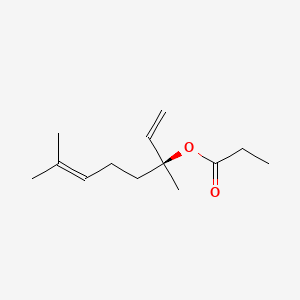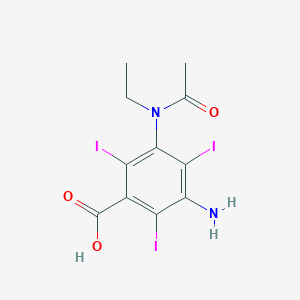
N2-(4-Aminobutyl)-L-lysinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-Aminobutyl)-L-lysinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties It is a derivative of lysine, an essential amino acid, and features an aminobutyl group attached to the lysine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Aminobutyl)-L-lysinamide typically involves the reaction of L-lysine with 4-aminobutylamine under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection steps to yield the final product. Common reagents used in the synthesis include protecting agents like Boc (tert-butyloxycarbonyl) and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pH, and reaction time. Purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N2-(4-Aminobutyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N2-(4-Aminobutyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Research explores its potential therapeutic applications, including drug delivery and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(4-Aminobutyl)-L-lysinamide involves its interaction with molecular targets and pathways within cells. It can modulate enzyme activity, influence signal transduction pathways, and affect gene expression. The compound’s aminobutyl group allows it to interact with various biomolecules, leading to diverse biological effects.
Comparación Con Compuestos Similares
N2-(4-Aminobutyl)-L-lysinamide can be compared with other similar compounds such as:
N-(4-Aminobutyl)-N-ethylisoluminol: Known for its chemiluminescent properties and used in biosensors.
Agmatine: A derivative of arginine with neuroprotective and cardioprotective effects.
Putrescine: A polyamine involved in cellular growth and differentiation.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
34994-04-2 |
|---|---|
Fórmula molecular |
C10H23N3O2 |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-(4-aminobutylamino)hexanoic acid |
InChI |
InChI=1S/C10H23N3O2/c11-6-2-1-5-9(10(14)15)13-8-4-3-7-12/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1 |
Clave InChI |
KFJGNJHWBRBSNB-VIFPVBQESA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)NCCCCN |
SMILES canónico |
C(CCN)CC(C(=O)O)NCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)
